![molecular formula C12H17N3O2S B1319519 Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-86-7](/img/structure/B1319519.png)
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Overview
Description
“Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is a compound that belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidines involves the cyclization of acylated 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate” is characterized by a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomer having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-d]pyrimidines are complex and can involve various transformations . For instance, in the presence of an activated CH 2 group (e.g., PhCH 2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a compound involved in various chemical synthesis processes. The compound's structural and interaction characteristics have been the subject of several studies, providing insights into its potential applications in the synthesis of biologically active compounds and in understanding molecular interactions and structures.
Derivative Formation and Structural Insights :
- The interaction of related compounds with methyl- and tert-butylglycinate under specific conditions leads to the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This highlights the compound's role in synthesizing structurally complex and potentially biologically active derivatives (Zinchenko et al., 2018).
- Another study synthesized and characterized derivatives involving tert-butyl and ethyl groups, leading to compounds with intramolecular hydrogen bonding, indicating specific structural characteristics and stability (Çolak et al., 2021).
Application in Synthesis of N-heterocyclic Compounds :
- The compound's derivatives are used in the one-pot synthesis of N-heterocyclic compounds, showing its versatility in creating a range of structurally diverse molecules (Matsumura et al., 2000).
Role in Creating Polyfunctional Thiazolo[3,2-c]pyrimidines :
- Studies have shown that tert-butyl derivatives are involved in synthesizing polyfunctional thiazolo[3,2-c]pyrimidines, indicating the compound's role in creating molecules with multiple functional groups and potential biological activities (Litvinchuk et al., 2021).
Contribution to Novel Heterocyclic Systems :
- The compound is used in palladium-catalyzed reactions to synthesize densely substituted derivatives, leading to novel heterocyclic systems with potential pharmacological properties (Dodonova et al., 2010).
Future Directions
Future research could focus on further elucidating the synthesis, properties, and potential applications of “Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate”. This could include exploring its potential biological activities, as pyrrolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities .
Mechanism of Action
Target of Action
The primary target of Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is the luteinizing hormone receptor (LHR) . LHR is a key hormone receptor that regulates reproductive functions in humans and mammals .
Mode of Action
This compound acts as an allosteric LHR agonist . It binds to the LHR in target cells, stimulating testosterone production . The compound’s interaction with its targets leads to changes in testosterone levels and gene expression of LHR and steroidogenic enzymes .
Biochemical Pathways
The compound affects the steroidogenesis pathway . It increases intratesticular gene expression of the LHR and cholesterol-transporting protein StAR, which catalyzes the rate-limiting stage of steroidogenesis .
Pharmacokinetics
It was noted that the compound stimulated testosterone production more effectively after one- or five-day intraperitoneal administration than following subcutaneous and oral administration .
Result of Action
The compound’s action results in increased testosterone production and changes in gene expression . Unlike human chorionic gonadotropin (hCG), the steroidogenic effect of the compound persisted after five days of administration .
Action Environment
The route of administration (intraperitoneal, subcutaneous, or oral) appears to influence the compound’s effectiveness .
properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNWMDBICFBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593815 | |
Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
365996-86-7 | |
Record name | tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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